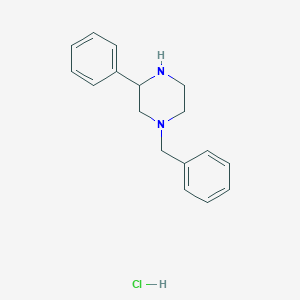![molecular formula C15H14ClNO4S B2517020 4-クロロ-3-[(2,3-ジメチルフェニル)スルファモイル]安息香酸 CAS No. 884990-43-6](/img/structure/B2517020.png)
4-クロロ-3-[(2,3-ジメチルフェニル)スルファモイル]安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C15H14ClNO4S It is a derivative of benzoic acid, featuring a chloro group, a sulfamoyl group, and a dimethylphenyl group
科学的研究の応用
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
It’s known that sulfamoyl benzoic acids often interact with their targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
It’s possible that this compound could affect multiple pathways depending on its specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2,3-dimethylphenylamine.
Formation of Sulfamoyl Group: The 2,3-dimethylphenylamine is reacted with chlorosulfonic acid to introduce the sulfamoyl group.
Coupling Reaction: The resulting sulfamoyl derivative is then coupled with 4-chlorobenzoic acid under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.
Purification: Employing crystallization or chromatography techniques to purify the final product.
化学反応の分析
Types of Reactions
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced, altering the compound’s properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and sulfamoyl derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
4-chloro-3-sulfamoylbenzoic Acid: Similar structure but lacks the dimethylphenyl group.
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid: Similar but with a different position of the dimethyl groups on the phenyl ring.
Uniqueness
Structural Features: The presence of both the chloro and dimethylphenyl groups makes 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid unique.
Chemical Properties: These structural features confer distinct chemical properties, such as solubility and reactivity, compared to similar compounds.
This detailed article provides a comprehensive overview of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-4-3-5-13(10(9)2)17-22(20,21)14-8-11(15(18)19)6-7-12(14)16/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPYUDYLUDHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)






![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)



![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)
